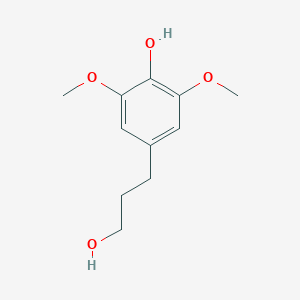

4-(3-Hydroxypropyl)-2,6-dimethoxyphenol

Descripción general

Descripción

Alcohol dihidrosináptico: es un compuesto fenólico natural con la fórmula molecular C11H16O4 y un peso molecular de 212.24 g/mol . . Este compuesto se deriva de la lignina, un polímero orgánico complejo que se encuentra en las paredes celulares de las plantas, particularmente en la madera y la corteza .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El alcohol dihidrosináptico puede sintetizarse mediante la despolimerización reductiva de la lignina . Este proceso implica el uso de Pd/C como catalizador y una serie de pasos de extracción y cristalización . Los pasos clave incluyen:

Extracción alcalina: La lignina se trata con una solución alcalina para descomponerla.

Extracción con solvente orgánico: La mezcla resultante se extrae con un solvente orgánico.

Extracción inversa con diclorometano: Este paso ayuda a purificar el compuesto.

Cristalización en solución de etanol KOH: El paso final de purificación implica la cristalización del compuesto en una solución de etanol de hidróxido de potasio.

Métodos de producción industrial: La producción industrial de alcohol dihidrosináptico sigue un proceso similar pero a mayor escala. El proceso integrado implica la separación efectiva de los productos de despolimerización reductiva de la lignina, lo que proporciona apoyo técnico para su producción industrial .

Análisis De Reacciones Químicas

Tipos de reacciones: El alcohol dihidrosináptico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar alcohol sináptico.

Reducción: Puede reducirse para formar alcohol dihidroconiferílico.

Sustitución: Puede sufrir reacciones de sustitución que involucran sus grupos hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen agentes oxidantes como la peroxidasa de rábano picante .

Reducción: Se utilizan agentes reductores como Pd/C .

Sustitución: Se pueden utilizar varios reactivos dependiendo de la sustitución deseada.

Principales productos formados:

Alcohol sináptico: Formado a través de la oxidación.

Alcohol dihidroconiferílico: Formado a través de la reducción.

Aplicaciones Científicas De Investigación

Materials Science

Polymer and Resin Production

4-(3-Hydroxypropyl)-2,6-dimethoxyphenol serves as a precursor for developing advanced polymers and resins. Its methoxy groups enhance its reactivity, allowing for the synthesis of materials with tailored properties. For instance, it can be used to create thermosetting resins that exhibit improved thermal stability and mechanical strength.

| Application | Description |

|---|---|

| Thermosetting Resins | Used to produce durable materials with high thermal resistance. |

| Coatings | Provides protective coatings with enhanced adhesion and durability. |

Molecular Motors

Recent advancements have highlighted the potential of this compound in creating light-driven molecular motors. These motors can be utilized in various applications such as targeted drug delivery systems and self-healing materials. The synthesis of these motors involves using this compound as a functionalized aromatic backbone, which allows for efficient energy transfer and motion.

Biochemistry

Biological Activity

Research indicates that this compound exhibits promising biological activities, including antioxidant properties and potential therapeutic effects. Interaction studies have shown its capability to react with biological molecules, which may lead to the development of new pharmaceuticals.

| Biological Activity | Potential Applications |

|---|---|

| Antioxidant Properties | May be used in formulations to combat oxidative stress. |

| Therapeutic Interactions | Potential for drug development targeting specific enzymes or receptors. |

Environmental Applications

Lignin Valorization

The compound can be produced through the depolymerization of lignin, a renewable resource abundant in agricultural waste. This process not only provides an eco-friendly alternative to traditional petrochemical feedstocks but also contributes to waste reduction strategies.

| Environmental Benefit | Description |

|---|---|

| Renewable Resource Utilization | Converts lignin waste into valuable chemical products. |

| Green Chemistry | Aligns with sustainable practices by minimizing environmental impact during production. |

Case Studies

Synthesis of Molecular Motors

A study demonstrated the successful synthesis of a light-driven molecular motor from this compound through reductive catalytic fractionation of lignocellulose. This innovative approach showcased how renewable resources can be transformed into functional materials for advanced applications in nanotechnology and robotics .

Antioxidant Formulations

Another research effort focused on incorporating this compound into cosmetic formulations due to its antioxidant properties. The study reported significant improvements in skin protection against UV radiation and oxidative damage .

Mecanismo De Acción

El mecanismo de acción del alcohol dihidrosináptico implica su interacción con varios objetivos moleculares y vías:

Vía de oxidación: Se oxida por enzimas como la peroxidasa de rábano picante para formar alcohol sináptico.

Vía de reducción: Puede reducirse por catalizadores como Pd/C para formar alcohol dihidroconiferílico.

Vía de sustitución: Puede sufrir reacciones de sustitución que involucran sus grupos hidroxilo.

Comparación Con Compuestos Similares

Compuestos similares:

Alcohol sináptico: Similar en estructura pero difiere en el estado de oxidación.

Alcohol dihidroconiferílico: Similar pero difiere en el patrón de sustitución.

Singularidad: El alcohol dihidrosináptico es único debido a su patrón específico de sustitución de hidroxilo y metoxi, lo que le confiere propiedades químicas y reactividad distintas en comparación con otros compuestos similares .

Actividad Biológica

4-(3-Hydroxypropyl)-2,6-dimethoxyphenol, also known as dihydrosinapyl alcohol, is an aromatic compound derived from lignin, a complex organic polymer prevalent in plant cell walls. This compound has garnered attention due to its potential biological activities, particularly in the fields of antioxidant properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₆O₄

- Molecular Weight : 212.242 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 371.7 ± 37.0 °C at 760 mmHg

- Flash Point : 178.6 ± 26.5 °C

The compound features a phenolic structure with two methoxy groups at positions 2 and 6, and a hydroxyl-propyl substituent at position 4, which contributes to its unique reactivity and potential biological activities .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activities. Antioxidants are crucial for neutralizing free radicals in biological systems, thus preventing oxidative stress that can lead to various diseases . The specific antioxidant capacity of this compound has not been extensively documented but is anticipated based on its structural characteristics.

Enzyme Inhibition

This compound has been evaluated for its interaction with various enzymes. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory responses . The following table summarizes the enzyme inhibition activities of structurally related compounds:

| Compound Name | Enzyme Target | IC50 (μM) | Notes |

|---|---|---|---|

| Dihydroconiferyl Alcohol | COX-2 | Moderate | Structural analogs show varied activity |

| 2-Methoxy-4-propylphenol | LOX-5 | Moderate | Similar structure but different reactivity |

| 2,6-Dimethoxy-4-propylphenol | AChE/BChE | High | Less effective compared to dihydrosinapyl |

| Sinapyl Alcohol | COX-2 | Low | Direct precursor in lignin metabolism |

These findings highlight the potential for therapeutic applications in inflammatory diseases and possibly neurodegenerative conditions through the modulation of enzyme activity .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cancer cell lines to evaluate the potential anticancer properties of related phenolic compounds. While specific data on this compound is limited, studies on similar compounds indicate moderate cytotoxic effects against breast cancer cell lines (e.g., MCF-7) . This suggests a need for further investigation into its efficacy as an anticancer agent.

Case Studies and Research Findings

- Lignin-Derived Phenolics : A study focusing on lignin depolymerization revealed that phenolic compounds derived from lignin, including dihydrosinapyl alcohol, could yield significant amounts of bioactive substances when subjected to catalytic hydrogenolysis . This process not only enhances the yield but also preserves the biological activity of the resulting compounds.

- Molecular Docking Studies : In silico docking studies have indicated that similar compounds can interact favorably with key biological targets involved in inflammation and cancer pathways. These interactions typically involve hydrogen bonding and hydrophobic interactions that stabilize the ligand-enzyme complexes .

Propiedades

IUPAC Name |

4-(3-hydroxypropyl)-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h6-7,12-13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOPGVYKZWPIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336200 | |

| Record name | 4-(3-hydroxypropyl)-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20736-25-8 | |

| Record name | 4-(3-hydroxypropyl)-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-hydroxypropyl)-2,6-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol in the context of renewable resources?

A1: this compound is a valuable platform chemical derived from lignin, a major component of lignocellulose, which is the most abundant renewable organic material on Earth []. This makes it an attractive target for developing sustainable alternatives to petroleum-based products. Specifically, research has focused on utilizing this compound as a starting material for synthesizing various high-value chemicals, including a light-driven unidirectional molecular motor []. This highlights the potential of utilizing lignin-derived compounds for advanced applications.

Q2: How does the structure of this compound influence its reactivity in catalytic processes?

A2: Research suggests that the 3-hydroxypropyl substituent in this compound significantly impacts its reactivity in catalytic processes, particularly those involving Raney Nickel []. Under hydrogenation conditions, the presence of this substituent favors ring saturation over hydrodeoxygenation. This selectivity is crucial in understanding the complex reaction network of catalytic upstream biorefining, where this compound acts as a key intermediate in forming less-functionalized p-alkylphenols [].

Q3: What biological activities have been reported for this compound and its derivatives?

A3: this compound has been identified as a component of traditional medicine, specifically from the roots of Pandanus tonkinensis []. When glycosylated, this compound, along with other phenolic glycosides isolated from the plant, exhibits potent nitric oxide (NO) production inhibitory activity in lipopolysaccharide (LPS)-activated RAW264.7 cells []. This suggests potential anti-inflammatory properties, although further research is needed to elucidate the mechanisms of action and potential therapeutic applications.

Q4: What analytical techniques are commonly employed to characterize and quantify this compound?

A4: Characterization of this compound typically involves a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) [, ]. These techniques provide detailed information about the compound's structure, purity, and molecular weight. Additionally, High-Performance Liquid Chromatography (HPLC) can be used to quantify this compound in complex mixtures, such as those obtained from lignin depolymerization.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.